molecular formula C18H9NO4 B13129291 1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione CAS No. 105701-43-7

1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione

Cat. No.: B13129291
CAS No.: 105701-43-7
M. Wt: 303.3 g/mol
InChI Key: FQTBIHCQRUHCNG-UHFFFAOYSA-N
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Description

1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione is an anthraquinone derivative characterized by a fused anthracene-9,10-dione core substituted with a (Z)-configured 5-oxofuran-2(5H)-ylidene amino group. Anthraquinones are widely studied for their electrochemical properties, photostability, and biological activities, including anticancer and enzyme-inhibitory effects . The Z-configuration of the oxofuran substituent likely influences its electronic properties and intermolecular interactions, as seen in structurally related compounds .

Properties

CAS No.

105701-43-7

Molecular Formula

C18H9NO4

Molecular Weight

303.3 g/mol

IUPAC Name

1-[(5-oxofuran-2-ylidene)amino]anthracene-9,10-dione

InChI

InChI=1S/C18H9NO4/c20-15-9-8-14(23-15)19-13-7-3-6-12-16(13)18(22)11-5-2-1-4-10(11)17(12)21/h1-9H

InChI Key

FQTBIHCQRUHCNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N=C4C=CC(=O)O4

Origin of Product

United States

Biological Activity

1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of anthraquinone derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The unique structural features of this compound suggest possible interactions with biological systems that warrant detailed exploration.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₉N₁O₃
  • Molecular Weight : 253.23 g/mol
  • IUPAC Name : this compound

The compound features an anthracene core with a furan ring and an amine functional group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of anthraquinone derivatives. For instance:

  • Mechanism of Action : Anthraquinones are known to intercalate DNA, leading to inhibition of topoisomerase II, which is crucial for DNA replication and transcription. This mechanism can induce apoptosis in cancer cells.
  • Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating significant potency compared to control compounds.
Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)12
HeLa (Cervical)18

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated:

  • In vitro Efficacy : Studies showed that the compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary research suggests that this compound may have anti-inflammatory effects:

  • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Neuroprotective Effects

Emerging data indicate that anthraquinone derivatives may provide neuroprotection:

  • Research Findings : In animal models of neurodegeneration, treatment with this compound resulted in reduced oxidative stress markers and improved cognitive function.

Comparison with Similar Compounds

Anthracene-9,10-dione derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and stereochemistry. Below is a systematic comparison with key analogues:

Substituent Type and Position
Compound Name Substituents Key Properties
1-(Dodecylthio)anthracene-9,10-dione Thiol group at position 1 Exhibits solvent-dependent UV-Vis absorption; methanol enhances absorption at 450 nm . NMR and MS data confirm purity .
1,4-Bis(ethylamino)anthracene-9,10-dione Ethylamino groups at positions 1 and 4 Forms intramolecular hydrogen bonds (N–H···O, 2.586 Å), stabilizing crystal structure . Used in dye solubility studies .
1-[(3-(Dimethylamino)propyl)amino]anthracene-9,10-dione Tertiary amine at position 1 pH-responsive host-guest complex with cyclodextrins; reversible charge switching between pH 4.4–7.0 .
2-(Butylamino)anthracene-9,10-dione (5a) Butylamino group at position 2 Cytotoxic against MCF-7 (IC₅₀: 1.1 µg/mL) and Hep-G2 (IC₅₀: 1.2 µg/mL) .
1-(4-Aminophenylthio)anthracene-9,10-dione (3) 4-Aminophenylthio group at position 1 Strong AChE/BuChE inhibition (92.11% and 80.95% at 10 µg/mL); moderate cytotoxicity .

Key Trends :

  • Thiol vs. Amino Substituents: Thiol derivatives (e.g., 1-(Dodecylthio)-) show pronounced solvent effects on absorption spectra, while amino-substituted analogues (e.g., ethylamino, butylamino) exhibit stronger bioactivity due to enhanced DNA intercalation or enzyme interactions .
  • Substituent Position: Cytotoxicity is higher for 2-position amino derivatives (e.g., compound 5a) compared to 1,4-disubstituted analogues, likely due to steric and electronic effects on DNA binding .
Physicochemical Properties
  • Solubility: Aminoalkyl derivatives (e.g., 1,4-bis(ethylamino)-) show improved solubility in polar solvents due to hydrogen bonding, whereas thiol derivatives require organic solvents like methanol .
  • Thermal Stability : HENA-integrated polyurethane films exhibit low thermal migration (<2%), indicating high stability for material applications .

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